molecular formula C16H17F2N3O B280389 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline

货号: B280389
分子量: 305.32 g/mol
InChI 键: CMGWQZOMNUWEJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a protein called MDM2, which is known to play a crucial role in the regulation of the tumor suppressor protein p53.

作用机制

The mechanism of action of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By binding to this pocket, this compound prevents MDM2 from binding to p53, leading to an increase in the levels of p53 and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in xenograft models.

实验室实验的优点和局限性

One of the main advantages of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline is its specificity towards MDM2, which makes it a promising therapeutic agent for cancer treatment. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high doses.

未来方向

There are several future directions for 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline research, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its therapeutic potential in other diseases besides cancer. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound in vivo.

合成方法

The synthesis of 1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline involves the reaction of 2-methylindoline with 1-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

科学研究应用

1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline has been extensively studied for its potential therapeutic applications in cancer treatment. As mentioned earlier, this compound is a small molecule inhibitor of MDM2, which is known to bind to and inhibit the tumor suppressor protein p53. By inhibiting MDM2, this compound can increase the levels of p53, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.

属性

分子式

C16H17F2N3O

分子量

305.32 g/mol

IUPAC 名称

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H17F2N3O/c1-10-8-13(16(17)18)19-20(10)9-15(22)21-11(2)7-12-5-3-4-6-14(12)21/h3-6,8,11,16H,7,9H2,1-2H3

InChI 键

CMGWQZOMNUWEJA-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C

规范 SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3C(=CC(=N3)C(F)F)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。